Sikokianin C

Vue d'ensemble

Description

Sikokianin C is a natural biflavonoid compound initially isolated from the plant Wikstroemia sikokiana. It is a C-3/C-3ʺ biflavanone known for its selective inhibition of cystathionine β-synthase, an enzyme implicated in various pathologies, including cancers. This compound has demonstrated significant anticancer properties, particularly against human colon cancer cells .

Mécanisme D'action

Target of Action

The primary target of Sikokianin C is the enzyme Cystathionine β-synthase (CBS) . CBS is a key pyridoxal-5ʹ-phosphate-dependent heme enzyme in the trans-sulfuration pathway . It is directly implicated in the metabolism of homocysteine and the generation of hydrogen sulfide . CBS is frequently overexpressed in various types of cancers, including colon, ovarian, and liver cancers, multiple myeloma, and other malignancies .

Mode of Action

This compound, a C-3/C-3ʺ biflavanone isolated from the plant Wikstroemia sikokiana, displays marked anticancer properties in vivo . It potently inhibits CBS via a direct binding to a cavity (around residue Val204) distant from the heme binding site . This selective inhibition of CBS activity occurs in a competitive manner .

Biochemical Pathways

The inhibition of CBS by this compound affects the trans-sulfuration pathway . CBS is a l-serine hydrolyase which catalyzes the synthesis of cystathionine from serine and homocysteine . It is implicated in homocysteine metabolism and its conversion to cysteine . Therefore, the inhibition of CBS by this compound can potentially disrupt these biochemical pathways.

Pharmacokinetics

Its potent in vivo anticancer properties suggest that it has favorable pharmacokinetic properties that allow it to reach its target in the body .

Result of Action

This compound greatly suppresses the proliferation of HT29 colon cancer cells with an IC 50 value of 1.6 μM . Moreover, it induces the apoptosis of HT29 cancer cells in a dose-dependent manner . Treating mice with this compound dramatically reduces the tumor volume and the weight of the colon cancer xenograft in vivo .

Analyse Biochimique

Biochemical Properties

Sikokianin C plays a crucial role in biochemical reactions by inhibiting the enzyme cystathionine β-synthase (CBS). CBS is a key enzyme in the trans-sulfuration pathway, responsible for converting homocysteine into cysteine . This compound binds to a specific cavity in CBS, distant from the heme binding site, thereby inhibiting its activity . This interaction is significant because CBS is overexpressed in various cancers, and its inhibition can suppress cancer cell proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In human colon cancer cells, this compound significantly suppresses cell proliferation and induces apoptosis in a dose-dependent manner . It influences cell signaling pathways by inhibiting CBS, which is involved in the biosynthesis of hydrogen sulfide (H2S), a gasotransmitter that mediates diverse biological functions, including growth, differentiation, and cell death . By inhibiting CBS, this compound disrupts these pathways, leading to reduced cancer cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively inhibiting CBS activity in a competitive manner . The binding of this compound to CBS involves five key residues in the substrate channel of the CBS protein . This binding interaction prevents the normal function of CBS, thereby reducing the production of hydrogen sulfide and disrupting cellular processes that rely on this gasotransmitter . Additionally, this compound does not inhibit the activity of human cystathionine γ-lyase (CSE), another H2S-producing enzyme, highlighting its selectivity for CBS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under experimental conditions and maintains its inhibitory effect on CBS over extended periods . Long-term studies have shown that this compound continues to suppress cancer cell proliferation and induce apoptosis in vitro and in vivo . These findings suggest that this compound has a sustained impact on cellular function, making it a promising candidate for long-term cancer treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice with human colon cancer xenografts, this compound was administered at various dosages to evaluate its antitumor efficacy . The results showed that higher doses of this compound led to a more significant reduction in tumor volume and weight . At very high doses, some toxic effects were observed, indicating the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

This compound is involved in the trans-sulfuration pathway, where it inhibits the enzyme CBS . This inhibition affects the metabolism of homocysteine and its conversion to cysteine . By disrupting this pathway, this compound reduces the production of hydrogen sulfide, which is involved in various cellular functions . The inhibition of CBS by this compound also impacts the levels of other metabolites in the pathway, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target cells, particularly cancer cells where CBS is overexpressed . The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches and inhibits CBS in cancer cells .

Subcellular Localization

This compound is localized within specific subcellular compartments where CBS is active . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring effective inhibition of CBS . This subcellular localization is essential for this compound’s activity, as it allows the compound to interact directly with its target enzyme and exert its anticancer effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sikokianin C involves the extraction and isolation from the plant Wikstroemia sikokiana. The process typically includes solvent extraction, followed by chromatographic techniques to purify the compound. Specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. scaling up these methods would require optimization of solvent use, extraction efficiency, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Sikokianin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.

Reduction: Reduction reactions can affect the double bonds and other reducible groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure, potentially enhancing its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various reagents, including halogens and nucleophiles, can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Applications De Recherche Scientifique

Sikokianin C has several scientific research applications, including:

Chemistry: It serves as a model compound for studying biflavonoid structures and their reactivity.

Biology: this compound is used to investigate the biological pathways involving cystathionine β-synthase and its role in disease.

Industry: this compound’s selective inhibition of cystathionine β-synthase can be leveraged in the development of diagnostic tools and therapeutic agents.

Comparaison Avec Des Composés Similaires

Sikokianin C is part of a group of C-3/C-3ʺ biflavanones, which include:

- Sikokianin A

- Sikokianin B

- Sikokianin D

- Neochamaejasmin B

- Isochamaejasmenin B

Uniqueness: Among these compounds, this compound stands out due to its potent and selective inhibition of cystathionine β-synthase. While other biflavanones like Sikokianin D and Neochamaejasmin B also exhibit similar inhibitory properties, this compound has shown the most significant anticancer activity in both in vitro and in vivo studies .

Activité Biologique

Sikokianin C is a natural biflavonoid compound isolated from the plant Wikstroemia sikokiana. It has garnered attention in scientific research due to its significant biological activities, particularly its selective inhibition of cystathionine β-synthase (CBS), an enzyme implicated in various diseases, including cancer. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

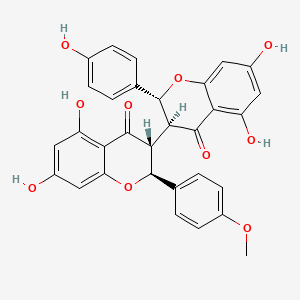

- Chemical Structure : this compound is classified as a C-3/C-3ʺ biflavanone.

- Source : Isolated from Wikstroemia sikokiana.

- CAS Number : 159813-69-1.

This compound primarily targets cystathionine β-synthase (CBS), which plays a crucial role in the trans-sulfuration pathway, converting homocysteine into cysteine. The inhibition of CBS by this compound affects cellular processes related to cancer progression.

Key Mechanisms:

- Selective Inhibition : this compound acts as a competitive inhibitor of CBS, demonstrating an IC50 value of approximately 1.6 μM against HT29 colon cancer cells .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells in a dose-dependent manner .

- Impact on Tumor Growth : In vivo studies show that treatment with this compound significantly reduces tumor volume and weight in mouse models with human colon cancer xenografts .

In Vitro Studies

In vitro experiments have established the potency of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| HT29 | 1.6 | Suppression of proliferation and induction of apoptosis |

| Other Colon Cell Lines | Varies | Antitumor effects noted, specific values not reported |

In Vivo Studies

Animal model studies further corroborate the anticancer efficacy of this compound:

- Model Used : Human colon cancer xenografts in mice.

- Dosage Effects : Various dosages were tested, revealing a dose-dependent reduction in tumor size and weight.

Case Studies

- Study on HT29 Cells : A detailed investigation revealed that this compound effectively inhibited cell proliferation and induced apoptosis. Molecular docking studies identified key residues involved in the binding of this compound to CBS, enhancing understanding of its mechanism .

- In Vivo Efficacy : Mice treated with this compound showed significant reductions in tumor growth compared to control groups, highlighting its potential as a therapeutic agent for colon cancer .

Pharmacological Properties

This compound exhibits favorable pharmacokinetic properties, allowing it to effectively reach its target within biological systems. Its stability under experimental conditions suggests potential for therapeutic applications.

Comparison with Related Compounds

This compound is part of a broader class of biflavonoids, including:

| Compound Name | Type | Notable Activity |

|---|---|---|

| Sikokianin A | Biflavanone | Antioxidant properties |

| Sikokianin B | Biflavanone | Moderate anticancer activity |

| Sikokianin D | Biflavanone | Similar CBS inhibitory effects |

| Neochamaejasmin B | Biflavanone | Anticancer activity |

Among these compounds, this compound stands out due to its potent and selective inhibition of CBS, making it a promising candidate for further development in cancer therapies .

Propriétés

IUPAC Name |

(2R,3S)-3-[(2S,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUSVUZHPIYER-VGGPVXIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.